![molecular formula C13H11ClN2O3S2 B3012529 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 922005-94-5](/img/structure/B3012529.png)
5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a potent inhibitor of blood clotting factor Xa . It is a low molecular weight compound that can be administered orally . It is currently under clinical development for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The exact process for its preparation is patented .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Scientific Research Applications
Anticoagulant Therapy
BAY 59-7939: is a direct inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. By blocking FXa, it reduces the generation of thrombin, which plays a central role in clot formation. Unlike existing anticoagulants, this small-molecule inhibitor can be administered orally without routine coagulation monitoring . Its antithrombotic effects make it a promising candidate for preventing and treating thromboembolic diseases.
Structural Elucidation
Understanding the crystal structure of BAY 59-7939 in complex with human FXa provides insights into its binding mode and affinity. This knowledge aids in rational drug design and optimization.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . By inhibiting FXa, the compound can prevent thrombin formation and thus, blood clotting .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the interaction between FXa and its substrates . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for high potency .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. In addition, thrombin activates platelets and other coagulation factors, amplifying its own formation . Therefore, the inhibition of FXa leads to a decrease in thrombin, reducing blood clot formation.
Pharmacokinetics
The compound exhibits good oral bioavailability and high potency . This is attributed to the interaction of the neutral ligand chlorothiophene in the S1 subsite . The compound is currently under clinical development, and further studies are needed to fully understand its ADME properties .
Result of Action
The inhibition of FXa by the compound results in a reduction of blood clot formation . This makes it a potential therapeutic agent for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .
Action Environment
The compound exhibits excellent stability even in high-temperature and humidity environments
Future Directions
properties
IUPAC Name |
5-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c14-11-4-6-13(20-11)21(18,19)16-9-2-3-10-8(7-9)1-5-12(17)15-10/h2-4,6-7,16H,1,5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQKHGQOPUDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide |
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